molecular formula C16H18O8 B014184 4-Methylumbelliferyl-galactopyranoside CAS No. 6160-78-7

4-Methylumbelliferyl-galactopyranoside

Cat. No. B014184
CAS RN: 6160-78-7
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-DZQJYWQESA-N
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Description

Synthesis Analysis

The synthesis of 4-methylumbelliferyl-glycosides, including galactopyranosides, involves chemical reactions that yield these compounds as specific substrates for detecting enzyme activities. For instance, the synthesis of 4-methylumbelliferyl glycosides for detecting α- and β-D-galactopyranosaminidases showcases the compound's relevance in biochemical assays (Szweda et al., 1989). The synthesis process typically involves the reaction of halogenated sugar derivatives with 4-methylumbelliferone under specific conditions to yield the desired glycoside products.

Molecular Structure Analysis

The molecular structure of 4-methylumbelliferyl-galactopyranoside plays a crucial role in its functionality as a fluorescent probe. Studies have explored its binding characteristics and spectral properties, revealing how its structure influences its interaction with various lectins and enzymes. For example, the fluorescence of 4-methylumbelliferyl-galactopyranoside is significantly affected by its environment, demonstrating its utility in probing the microenvironment of sugar-binding sites on lectin molecules (Decastel et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of 4-methylumbelliferyl-galactopyranoside, especially its hydrolysis by specific enzymes, is fundamental to its application in biochemical assays. The compound's specificity towards certain glycosidases allows for the study of enzyme kinetics and substrate specificity. For instance, the hydrolysis of 4-methylumbelliferyl-galactopyranoside by β-galactosidase serves as a basis for fluorometric enzyme assays, facilitating the study of enzyme deficiencies in genetic disorders (Diggelen et al., 1990).

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : 4-Methylumbelliferyl-galactopyranoside is used as a substrate for the enzyme α-galactosidase-A . This enzyme converts the substrate to form a blue fluorescent product, methylumbelliferyl .
    • Methods of Application : The substrate is used in assays to evaluate deficiency in α-galactosidase activity related to Fabry disease . The released methylumbelliferone is monitored at 445 nm when excited at 365 nm .
    • Results or Outcomes : The fluorescence is measured spectrophotometrically . This method allows for the detection and quantification of α-galactosidase activity, which can be useful in diagnosing conditions like Fabry disease .
  • Scientific Field: Microbiology

    • Application Summary : 4-Methylumbelliferyl-galactopyranoside is used as a substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .
    • Methods of Application : The substrate can be included in the agar at a final concentration of about 400 μg/ml . It can also be applied by spraying plates or pouring overlays with the substrate at 400 μg/ml in soft agar .
    • Results or Outcomes : The hydrolysis of the substrate over the time necessary for a colony to develop produces a high level of background fluorescence throughout the plate . This fluorescence can be used to detect the presence of estrogen active compounds .
  • Scientific Field: Microbiology

    • Application Summary : 4-Methylumbelliferyl-galactopyranoside is used for species differentiation within the family of Enterobacteriaceae .
    • Results or Outcomes : The hydrolysis of the substrate over the time necessary for a colony to develop produces a high level of background fluorescence throughout the plate. This fluorescence can be used to detect the presence of different species within the Enterobacteriaceae family .
  • Scientific Field: Biochemistry

    • Application Summary : 4-Methylumbelliferyl-α-D-glucopyranoside is used as a fluorogenic substrate for the identification, characterization and kinetic analysis of α-D-glucosidase .
    • Methods of Application : The substrate is used in assays to evaluate deficiency in α-D-glucosidase activity . The released methylumbelliferone is monitored at 445 nm when excited at 365 nm.
    • Results or Outcomes : The fluorescence is measured spectrophotometrically . This method allows for the detection and quantification of α-D-glucosidase activity, which can be useful in diagnosing conditions like Pompe’s disease .
  • Scientific Field: Microbiology

    • Application Summary : 4-Methylumbelliferyl-β-D-galactopyranoside is used as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .
    • Methods of Application : The substrate can be included in the agar at a final concentration of about 400 μg/ml . It can also be applied by spraying plates or pouring overlays with the substrate at 400 μg/ml in soft agar .
    • Results or Outcomes : The hydrolysis of the substrate over the time necessary for a colony to develop produces a high level of background fluorescence throughout the plate . This fluorescence can be used to detect the presence of estrogen active compounds .
  • Scientific Field: Biochemistry

    • Application Summary : 4-Methylumbelliferyl-α-D-glucopyranoside is used as a fluorogenic substrate for the identification, characterization and kinetic analysis of α-D-glucosidase .
    • Methods of Application : The substrate is used in assays to evaluate deficiency in α-D-glucosidase activity . The released methylumbelliferone is monitored at 445 nm when excited at 365 nm .
    • Results or Outcomes : The fluorescence is measured spectrophotometrically . This method allows for the detection and quantification of α-D-glucosidase activity, which can be useful in diagnosing conditions like Pompe’s disease .

Future Directions

4-Methylumbelliferyl β-D-galactopyranoside serves as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds . This suggests potential applications in biochemical research and analysis .

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-DZQJYWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210615
Record name 4-Methylumbelliferone beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl-galactopyranoside

CAS RN

6160-78-7
Record name 4-Methylumbelliferyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6160-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl-galactopyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferone beta-D-galactopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(β-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylumbelliferyl-galactopyranoside
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Reactant of Route 6
4-Methylumbelliferyl-galactopyranoside

Citations

For This Compound
65
Citations
MR Nepal, GH Kim, DH Cha… - Journal of Toxicology and …, 2019 - Taylor & Francis
… Although color interference from metal salts was minimal, a fluorometric detection system was also employed using 4-methylumbelliferyl galactopyranoside as a substrate for β-…
LB Daniels, PJ Coyle, YB Chiao, RH Glew… - Journal of Biological …, 1981 - Elsevier
A cytoplasmic beta-glucosidase has been isolated and purified 9,000-fold to homogeneity from the liver of a case of type 1 Gaucher's disease to a specific activity of 400,000 nmol/h/mg …
IC Barnes, DF Kelly, CA Pennock… - Neuropathology and …, 1981 - Wiley Online Library
… 8-galactosidase was assayed with 4-methylumbelliferyl-~-~galactopyranoside (Sigma Chemical Co.) as substrate, 0.5 mM, in 0.1 M citric acid4.2 M disodium hydrogen phosphate buffer…
AT Hoogeveen, H Graham-Kawashima… - Journal of Biological …, 1984 - Elsevier
The nature of the molecular defect resulting in the beta-galactosidase deficiency in different forms of GM1-gangliosidosis and mucopolysaccharidosis IV B (Morquio B syndrome) was …
D Bali, H Pham, C Graham, P Ross, M Nuffer… - Molecular Genetics …, 2016 - baebies.com
… -synthesized substrate for measurement of GALC enzyme activity was developed using a modified carboxy-derivative of 6-hexadecanoylamino-4-methylumbelliferyl galactopyranoside (…
Number of citations: 3 baebies.com
RK Suryawanshi, UK Jana, BP Prajapati, N Kango - Food chemistry, 2019 - Elsevier
… β-glucosidase and α-galactosidase activities were visualized by immersing the gel in 1 mM 4-methylumbelliferyl glucopyranoside and 4-methylumbelliferyl galactopyranoside solutions, …
AJ Ullal, H Pham, R Singh, P Ross, CA Graham… - Practical Laboratory …, 2020 - Elsevier
… We, therefore, developed a novel, water-soluble substrate using a modified carboxy-derivative of a 6-hexadecanoylamino-4-methylumbelliferyl galactopyranoside (CHMUG). Fig. 1A …
Y Suzuki, H Sakuraba, T Yamanaka, YM Ko… - The developing brain …, 1985 - karger.com
… These two enzymes were assayed at pH 4.5 (for -galactosidase) and 4.3 (for neuraminidase) with appropriate substrates (4-methylumbelliferyl -galactopyranoside, Nakarai Chemicals, …
Number of citations: 30 karger.com
H Sandermann Jr - European Journal of Biochemistry, 1977 - Wiley Online Library
1. A number of galactosides and other sugar compounds were examined as inhibitors of facilitated or active transport by the lactose permease system of Escherichia coli. Efficient …
J Beld, KJ Woycechowsky, D Hilvert - ACS Chemical Biology, 2010 - ACS Publications
… 4-Methylumbelliferyl galactopyranoside in DMSO was added by multichannel pipet to a final concentration of 0.1 mg mL −1 , and the change in fluorescence (ex. 360 nm, em. 460 nm) …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk

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